REACTION_SMILES
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[C:19]([O-:20])(=[O:21])[CH3:22].[C:24]([O-:25])(=[O:26])[CH3:27].[CH3:17][OH:18].[CH3:1][C:2]([C:3]#[CH:4])([CH3:5])[O:6][CH2:7][C:8](=[O:9])[O:10][CH3:11].[Hg+2:23].[S:12]([OH:13])(=[O:14])(=[O:15])[OH:16]>>[CH3:1][C:2]([C:3]([CH3:4])=[O:13])([CH3:5])[O:6][CH2:7][C:8](=[O:9])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(C)(C)OCC(=O)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Hg+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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COC(=O)COC(C)(C)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |